molecular formula C17H23NO4 B554482 Z-D-Pro-OtBu CAS No. 201206-00-0

Z-D-Pro-OtBu

Cat. No.: B554482
CAS No.: 201206-00-0
M. Wt: 305.4 g/mol
InChI Key: OULMZZGGALAOLR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Pro-OtBu, also known as 1-benzyl 2-tert-butyl (2R)-1,2-pyrrolidinedicarboxylate, is a compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

Z-D-Pro-OtBu undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include benzyloxycarbonyl tert-butyl carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzyloxycarbonyl tert-butyl carbonate results in the formation of this compound .

Scientific Research Applications

Z-D-Pro-OtBu has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly for protecting amino groups in amino acids . In biology and medicine, it is used in the synthesis and exploration of drugs . The compound’s stability and solubility in organic solvents make it suitable for various research purposes.

Mechanism of Action

The mechanism of action of Z-D-Pro-OtBu involves its role as a protecting group in organic synthesis. The compound protects the amino group in amino acids, preventing unwanted reactions during synthesis . This allows for the selective modification of other functional groups in the molecule.

Comparison with Similar Compounds

Z-D-Pro-OtBu is similar to other compounds such as Z-Pro-OtBu and Boc-Pro-OtBu. These compounds also serve as protecting groups in organic synthesis . this compound is unique in its specific structure and stability under certain conditions. The presence of the benzyloxycarbonyl group provides additional stability compared to other protecting groups .

Properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULMZZGGALAOLR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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